molecular formula C12H15Cl2NO B5043068 2,5-dichloro-N-(pentan-2-yl)benzamide

2,5-dichloro-N-(pentan-2-yl)benzamide

Cat. No.: B5043068
M. Wt: 260.16 g/mol
InChI Key: YNMDRJLJMOCFIH-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(pentan-2-yl)benzamide is an organic compound with the molecular formula C12H15Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(pentan-2-yl)benzamide typically involves the condensation of 2,5-dichlorobenzoic acid with pentan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets, such as the PEX domain of matrix metalloproteinase-1 (MT1-MMP). By binding to this domain, the compound inhibits the enzyme’s activity, thereby preventing the degradation of extracellular matrix components and reducing tumor growth and metastasis . The binding is dependent on key amino acid residues within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(pentan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the pentan-2-yl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2,5-dichloro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)10-7-9(13)5-6-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMDRJLJMOCFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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